molecular formula C12H11NO4S B3305739 3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid CAS No. 923817-60-1

3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Cat. No.: B3305739
CAS No.: 923817-60-1
M. Wt: 265.29 g/mol
InChI Key: RWJJZLQLLHHPML-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid (CAS: 923799-04-6) is a benzoic acid derivative substituted with a methoxy group at position 3 and a 1,3-thiazol-4-ylmethoxy moiety at position 3. Its molecular formula is C₁₂H₁₁NO₄S (molecular weight: 265.29 g/mol) . The compound is commercially available for research purposes, with applications in medicinal chemistry and drug development, particularly due to the thiazole ring's role in enhancing bioactivity and modulating electronic properties .

Properties

IUPAC Name

3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-16-11-4-8(12(14)15)2-3-10(11)17-5-9-6-18-7-13-9/h2-4,6-7H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJJZLQLLHHPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 1,3-thiazol-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Positional Isomers and Thiazole-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Applications/Notes
4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid C₁₂H₁₁NO₄S 265.29 Methoxy (position 4), thiazolylmethoxy (position 3) Positional isomer of the target compound; methoxy and thiazole groups swapped Similar electronic profile but altered steric interactions; potential differences in receptor binding.
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid C₁₃H₁₃NO₄S 279.31 Methyl group on thiazole ring Additional methyl group on thiazole enhances lipophilicity and steric bulk Improved metabolic stability in preclinical models.
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Thiazole at position 2, methyl on thiazole Lacks methoxy group; thiazole directly attached to benzoic acid Used in dye synthesis and metal coordination studies.

Key Findings :

  • Positional isomerism (e.g., switching methoxy and thiazolylmethoxy groups) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and target affinity .

Benzyloxy and Aromatic Substituent Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Applications/Notes
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid C₁₆H₁₆O₄ 272.30 Benzyloxy group with para-methyl Thiazole replaced with benzyl; increased aromaticity Lower polarity; used in polymer and resin synthesis.
3-Methoxy-4-(trifluoromethyl)benzoic acid C₉H₇F₃O₃ 220.15 Trifluoromethyl at position 4 Strong electron-withdrawing group; no thiazole Enhanced acidity (pKa ~2.5); used in agrochemicals.
2-[(2E)-3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}prop-2-enamido]benzoic acid C₂₀H₁₇NO₅ 351.36 Propargyloxy and acrylamide groups Alkyne moiety enables click chemistry applications GPR68 antagonist with anti-inflammatory activity.

Key Findings :

  • Replacement of thiazole with benzyl groups reduces heterocyclic interactions but improves thermal stability (e.g., melting point >200°C) .
  • Trifluoromethyl substitution increases acidity, making the compound a stronger hydrogen-bond donor .

Functional Group Variations: Amides, Azo, and Nitro Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Applications/Notes
3-Methoxy-4-(3-methoxy-4-nitrobenzamido)benzoic acid (4ff) C₁₆H₁₄N₂O₇ 346.29 Nitro and amide groups Nitro group introduces redox activity Intermediate in kinase inhibitor synthesis.
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid Variable Variable Azo linkage and benzothiazole Conjugated azo system for chromophore activity Used as disperse dyes and analytical ligands.
3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid C₂₀H₁₅N₃O₃S₂ 409.48 Thiazolidinone and indole moieties Complex heterocyclic system Antibacterial and antifungal lead compound.

Key Findings :

  • Nitro and amide groups (e.g., 4ff) enhance electrophilicity, facilitating nucleophilic substitution reactions .
  • Azo-linked compounds exhibit strong UV-Vis absorption (λmax ~450 nm), making them suitable for photochemical studies .

Data Tables

Table 1: Physical Properties of Selected Analogues

Compound Melting Point (°C) logP pKa (COOH)
3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid Not reported ~1.8 (predicted) ~3.2
3-Methoxy-4-(trifluoromethyl)benzoic acid 209–211 2.1 2.5
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid Not reported 2.9 (predicted) ~4.1

Biological Activity

Overview

3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the methoxy group and the thiazole moiety contributes to its interaction with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}N1_{1}O3_{3}S, with a molecular weight of approximately 265.29 g/mol. Its structure includes:

  • A benzoic acid backbone
  • A methoxy group at the para position
  • A thiazole ring that enhances its biological activity through specific interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating inhibition of growth, which suggests potential applications in treating infections caused by resistant bacteria. The thiazole ring is known for its ability to interact with microbial enzymes, contributing to its efficacy.

Anticancer Properties

Studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis. For instance, it may influence the expression of genes associated with oxidative stress responses, which are critical in cancer progression.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. Notably, it interacts with aldose reductase, suggesting a role in modulating glucose metabolism. This interaction could be beneficial in managing diabetic complications by reducing sorbitol accumulation, which is particularly relevant in diabetic patients.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines at micromolar concentrations. The IC50_{50} values vary depending on the cell line but typically fall within the range of 5–20 µM.

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

Mechanistic Insights

The mechanism of action involves:

  • Interaction with Enzymes: The compound's thiazole moiety enhances binding affinity to target enzymes through hydrogen bonding and π–π interactions.
  • Gene Expression Modulation: It influences pathways related to inflammation and oxidative stress, potentially altering gene expression profiles associated with tumor growth.

Comparative Analysis with Related Compounds

A comparative analysis highlights how similar compounds exhibit varying biological activities based on their structural features:

Compound NameStructure FeaturesUnique Properties
3-Chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehydeChloro group instead of methoxyDifferent reactivity due to chloro substitution
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acidNitro group instead of carboxylic acidPotential for different biological activity due to nitro group
This compound Similar thiazole attachmentUnique combination enhances bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid
Reactant of Route 2
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3-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid

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